molecular formula C9H3F3N2S B13654792 4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile

4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B13654792
M. Wt: 228.20 g/mol
InChI Key: BTUQJMOSRBLQTQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents and cyanating agents. One common method involves the use of trifluoromethyl iodide and copper(I) cyanide under appropriate conditions to introduce the trifluoromethyl and carbonitrile groups onto the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives with fewer functional groups.

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzothiazole: Lacks the carbonitrile group but shares the trifluoromethyl-substituted benzothiazole core.

    4-(Trifluoromethyl)benzothiazole: Similar structure but without the carbonitrile group.

    2-Cyanobenzothiazole: Contains the carbonitrile group but lacks the trifluoromethyl group.

Uniqueness

4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H3F3N2S

Molecular Weight

228.20 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)5-2-1-3-6-8(5)14-7(4-13)15-6/h1-3H

InChI Key

BTUQJMOSRBLQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)C(F)(F)F

Origin of Product

United States

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